molecular formula C16H18N2O2 B2909959 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 946246-91-9

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No. B2909959
CAS RN: 946246-91-9
M. Wt: 270.332
InChI Key: STTHCMHPHTVYIA-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of various enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide is its high purity and stability, which makes it an ideal compound for scientific research. In addition, this compound has been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models. Finally, the safety and toxicity of this compound need to be further evaluated to ensure its safe use in humans.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide involves the reaction between 2-(2,5-dimethylphenyl)acetic acid and hydroxylamine hydrochloride in the presence of triethylamine. The resulting intermediate is then reacted with cyclopentanone to obtain this compound. The synthesis of this compound has been optimized to achieve high yield and purity, making it an ideal compound for scientific research.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-6-7-11(2)12(8-10)9-15(19)17-16-13-4-3-5-14(13)18-20-16/h6-8H,3-5,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHCMHPHTVYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=C3CCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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